molecular formula C16H10FN3O B4936441 6-fluoro-2-phenyl-1H-pyrazolo[4,3-c]quinolin-3-one

6-fluoro-2-phenyl-1H-pyrazolo[4,3-c]quinolin-3-one

Cat. No.: B4936441
M. Wt: 279.27 g/mol
InChI Key: GXZPTSKKDUEGSY-UHFFFAOYSA-N
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Description

6-fluoro-2-phenyl-1H-pyrazolo[4,3-c]quinolin-3-one is a synthetic tricyclic organic compound featuring a pyrazolo[4,3-c]quinoline core structure. This scaffold is of significant interest in medicinal chemistry and pharmaceutical research due to its structural similarity to compounds with a wide range of biological activities . Pyrazolo[4,3-c]quinoline derivatives have been investigated as high-affinity ligands for the benzodiazepine receptor (BzR) on the γ-aminobutyric acid receptor complex (GABAA), which is a key target for agents affecting the central nervous system . Furthermore, this class of compounds has been associated with anti-inflammatory effects, with some derivatives shown to inhibit nitric oxide (NO) production and suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins in cellular models . The specific incorporation of a fluorine atom at the 6-position and a phenyl group at the 2-position is a common strategy in drug design to modulate the compound's electronic properties, binding affinity, and metabolic stability. Researchers can utilize this chemical as a key intermediate or as a scaffold for the development of novel therapeutic agents targeting inflammatory pathways and neurological disorders, or as a tool for studying enzyme inhibition and receptor binding interactions . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-2-phenyl-1H-pyrazolo[4,3-c]quinolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FN3O/c17-13-8-4-7-11-14-12(9-18-15(11)13)16(21)20(19-14)10-5-2-1-3-6-10/h1-9,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXZPTSKKDUEGSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CN=C4C(=C3N2)C=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 6-fluoro-2-phenyl-1H-pyrazolo[4,3-c]quinolin-3-one

A retrosynthetic analysis of the target molecule reveals several possible disconnection approaches. The pyrazolo[4,3-c]quinolin-3-one core can be conceptually disassembled by disconnecting the pyrazole (B372694) or the quinolinone ring.

One common strategy involves the disconnection of the pyrazole ring, leading to a substituted quinolinone precursor. This approach typically involves the formation of the N-N bond and subsequent cyclization. For instance, a 4-functionalized-3-acyl-6-fluoroquinolin-2-one could serve as a key intermediate, which upon reaction with phenylhydrazine (B124118) would yield the desired pyrazolo[4,3-c]quinolin-3-one.

Alternatively, disconnection of the quinolinone ring would lead to a substituted pyrazole precursor. This would involve building the quinolinone ring onto a pre-existing pyrazole scaffold. This approach might start from a 5-amino-1-phenylpyrazole (B52862) derivative, which could then undergo annulation with a suitable three-carbon synthon to construct the quinolinone moiety.

The introduction of the fluorine and phenyl substituents can be planned either by starting with appropriately substituted precursors (e.g., 4-fluoroaniline) or by introducing them at a later stage of the synthesis through regioselective functionalization reactions.

Classical Synthetic Routes to the Pyrazolo[4,3-c]quinolinone Core

Classical methods for the synthesis of the pyrazolo[4,3-c]quinolinone core often rely on the construction of the quinolinone ring followed by the annulation of the pyrazole ring, or vice versa.

One of the most established methods involves the condensation of a 4-hydroxy-2-quinolinone derivative with a hydrazine (B178648). For example, 3-acetyl-4-hydroxyquinolin-2-one can be condensed with hydrazines to form the pyrazole ring. researchgate.net Similarly, 4-chloro-3-formylquinolin-2(1H)-ones have been utilized as precursors, which react with hydrazine to form the pyrazolo[4,3-c]quinolinone scaffold. researchgate.net

The Gould-Jacobs reaction is a classical method for the synthesis of 4-hydroxyquinolines, which can then serve as precursors for pyrazolo[4,3-c]quinolinones. wikipedia.org This reaction involves the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester, followed by thermal cyclization. wikipedia.org The resulting 4-hydroxy-3-carboalkoxyquinoline can be further elaborated to introduce the necessary functionality for pyrazole ring formation. wikipedia.org

Another classical approach is the Conrad-Limpach-Knorr synthesis, which involves the reaction of anilines with β-ketoesters to produce 4-hydroxyquinolines. wikipedia.orgquimicaorganica.org These intermediates can then be functionalized at the 3-position and subsequently cyclized with a hydrazine to afford the pyrazolo[4,3-c]quinolinone core.

The Camps cyclization provides another route to substituted quinolinones. This reaction involves the intramolecular cyclization of o-acylaminoacetophenones in the presence of a base to yield hydroxyquinolines. mdpi.comwikipedia.org These can then be converted to the desired pyrazolo[4,3-c]quinolinones.

The Friedländer annulation is a versatile method for quinoline (B57606) synthesis, involving the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive α-methylene group. wikipedia.orgorganic-chemistry.orgorganicreactions.org This strategy can be adapted to synthesize suitably substituted quinolines that can be further transformed into the pyrazolo[4,3-c]quinolinone core.

Advanced Synthetic Strategies for Substituted Pyrazolo[4,3-c]quinolin-3-ones

More recent and advanced synthetic strategies often focus on improving efficiency, diversity, and regioselectivity. These methods include one-pot reactions, microwave-assisted synthesis, and the use of modern catalytic systems.

Palladium-catalyzed reactions have emerged as a powerful tool for the synthesis of substituted pyrazolo[4,3-c]quinolines. researchgate.net For instance, the intramolecular C-N bond formation from 4-chloroquinoline-3-carbaldehyde (B1363059) hydrazones, catalyzed by palladium, provides a direct route to the pyrazolo[4,3-c]quinoline core. researchgate.net

Microwave-assisted organic synthesis (MAOS) has been successfully employed to accelerate the synthesis of pyrazolo[4,3-c]quinoline derivatives. researchgate.netrsc.orgnih.gov This technique often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. For example, the three-component reaction of aromatic aldehydes, 5-aminoindazole, and cyclic 1,3-dicarbonyl compounds under microwave irradiation provides a rapid and efficient route to a variety of pyrazolo[4,3-f]quinoline derivatives. nih.gov

One-pot multicomponent reactions (MCRs) offer an efficient approach to construct complex molecules like pyrazolo[4,3-c]quinolin-3-ones from simple starting materials in a single synthetic operation. wikipedia.orgbeilstein-archives.org These reactions are highly convergent and atom-economical.

Cyclization Reactions for Pyrazole Ring Formation

The formation of the pyrazole ring is a key step in many synthetic routes to pyrazolo[4,3-c]quinolinones. A common and effective method is the cyclization of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent. In the context of pyrazolo[4,3-c]quinolinone synthesis, this typically involves a quinolinone derivative bearing a 1,3-dielectrophilic side chain at the C3 and C4 positions.

For example, the reaction of 3-acyl-4-hydroxyquinolin-2-ones with hydrazines is a well-established method for constructing the fused pyrazole ring. researchgate.net The reaction proceeds through the initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to yield the pyrazolo[4,3-c]quinolinone. The use of substituted hydrazines, such as phenylhydrazine, allows for the direct introduction of substituents at the N2 position of the pyrazole ring.

Another important precursor is 4-chloro-3-formylquinolin-2(1H)-one. The reaction of this compound with hydrazine or its derivatives leads to the formation of the pyrazole ring through a condensation-cyclization sequence. researchgate.net

Annulation Strategies for Quinolinone Moiety Construction

The construction of the quinolinone ring onto a pre-existing pyrazole scaffold is an alternative and powerful strategy. This approach often starts with a functionalized pyrazole derivative, such as an aminopyrazole.

One such strategy is the Gould-Jacobs reaction, where a 5-aminopyrazole derivative is reacted with an alkoxymethylenemalonic ester. wikipedia.org The initial condensation is followed by a thermal cyclization to form the 4-hydroxy-3-carboalkoxy-pyrazolo[3,4-b]pyridine core, which is an isomer of the target scaffold. Modifications of this reaction can lead to the desired pyrazolo[4,3-c]quinolinone system.

The Friedländer annulation can also be employed, where a 5-amino-4-formylpyrazole is condensed with a compound containing an active methylene (B1212753) group. organic-chemistry.orgorganicreactions.org This reaction directly leads to the formation of the quinoline ring fused to the pyrazole.

More advanced methods involve transition-metal-catalyzed annulations. For example, an In(OTf)3-catalyzed A3-annulation strategy has been developed for the synthesis of pyrazole-tethered quinoline derivatives. researchgate.net This approach involves the coupling of a 4-formyl-pyrazole-3-carboxylate, a substituted aromatic amine, and a terminal alkyne. researchgate.net

Regioselective Introduction of Fluoro and Phenyl Substituents

The introduction of the fluoro and phenyl substituents at the desired positions of the pyrazolo[4,3-c]quinolin-3-one core requires careful regioselective control.

The phenyl group at the 2-position is typically introduced by using phenylhydrazine as the cyclizing agent in the formation of the pyrazole ring. The reaction of phenylhydrazine with a suitable 3,4-difunctionalized quinolinone precursor directly yields the 2-phenyl-substituted pyrazolo[4,3-c]quinolin-3-one.

Methods for Fluorination at Position 6

The introduction of a fluorine atom at the 6-position of the quinolinone ring can be achieved either by starting with a fluorinated precursor or by late-stage fluorination.

Starting with a fluorinated precursor, such as 4-fluoroaniline, in a classical quinoline synthesis like the Gould-Jacobs or Conrad-Limpach reaction, is a straightforward approach to introduce the fluorine atom at the 6-position of the resulting quinolinone. nih.gov This fluorinated quinolinone can then be carried through the subsequent steps to form the final product.

Late-stage fluorination involves the direct introduction of a fluorine atom onto the pre-formed pyrazolo[4,3-c]quinolinone scaffold. Electrophilic fluorination is a common method for this transformation. wikipedia.orgsigmaaldrich.com Reagents such as Selectfluor® (N-fluorobis(phenyl)sulfonimide) are often used for the regioselective fluorination of aromatic and heteroaromatic compounds. wikipedia.org The position of fluorination on the quinoline ring is influenced by the electronic properties of the existing substituents. In the case of quinoline derivatives, electrophilic substitution often occurs at the 5- and 8-positions, but can also occur at the 6- and 7-positions depending on the reaction conditions and the directing effects of other substituents. While direct electrophilic fluorination of the pyrazolo[4,3-c]quinolin-3-one core at the 6-position has been reported, achieving high regioselectivity can be challenging due to the presence of multiple reactive sites. researchgate.net

Starting Material Reagent Product Reaction Type
4-FluoroanilineDiethyl ethoxymethylenemalonate6-Fluoro-4-hydroxyquinoline-3-carboxylateGould-Jacobs reaction
3-Acetyl-6-fluoro-4-hydroxyquinolin-2-onePhenylhydrazineThis compoundPyrazole formation
2-Amino-5-fluorobenzophenoneEthyl acetoacetate6-Fluoro-4-hydroxy-2-phenylquinolin-3-carboxylateFriedländer annulation
2-Phenyl-1H-pyrazolo[4,3-c]quinolin-3-oneSelectfluor®This compoundElectrophilic fluorination

Strategies for Phenyl Group Installation at Position 2

The introduction of a phenyl group at the N-2 position of the pyrazolo[4,3-c]quinolin-3-one core is a critical step in the synthesis of the title compound. A prevalent and effective strategy involves the cyclocondensation reaction between a suitably substituted quinoline precursor and phenylhydrazine or its derivatives. researchgate.net

Typically, the synthesis starts from an ethyl quinolin-4-one-3-carboxylate scaffold. This intermediate can be converted to a more reactive species, such as a 4-chloroquinoline (B167314) derivative, by treatment with a chlorinating agent like thionyl chloride. researchgate.net The subsequent reaction of this chloroquinoline with phenylhydrazine leads to the formation of the pyrazole ring fused to the quinoline core. In this step, the phenylhydrazine acts as a binucleophile, and the phenyl group is directly incorporated at the N-2 position of the newly formed pyrazolo[4,3-c]quinolin-3-one system. researchgate.net This method is versatile, allowing for the use of substituted phenylhydrazines to generate a library of N-2-aryl analogs. researchgate.net

Derivatization and Functionalization of this compound

The this compound molecule possesses several sites that are amenable to chemical modification. These include the quinoline ring, the N-2 phenyl ring, and the nitrogen atoms of the pyrazole ring. Functionalization at these positions allows for the fine-tuning of the molecule's physicochemical and biological properties.

Chemical Reactions and Modifications (e.g., Oxidation, Reduction, Substitution)

The pyrazolo[4,3-c]quinoline core is a robust heterocyclic system, and substitution reactions are the most explored modifications. Nucleophilic aromatic substitution can be a viable strategy for functionalizing the quinoline portion of the molecule, particularly if starting from precursors bearing good leaving groups like chlorine. nih.gov While specific studies on the oxidation and reduction of the this compound are not extensively detailed, the fused aromatic system suggests that such transformations would require specific and controlled reaction conditions to avoid over-reaction or ring cleavage. The most widely studied modifications involve the introduction of various substituents onto the peripheral phenyl ring. nih.gov

Exploration of Peripheral Substitutions on the Phenyl Ring for Structural Diversity

Systematic substitution on the N-2 phenyl ring is a key strategy for creating structural diversity and modulating biological activity. nih.gov Research on analogous pyrazolo[4,3-c]quinoline systems has demonstrated that introducing various functional groups at the ortho, meta, and para positions of the phenyl ring significantly influences their properties. nih.gov

For instance, in a series of 3-amino-4-(phenylamino)-1H-pyrazolo[4,3-c]quinoline derivatives, the nature and position of the substituent on the phenylamino (B1219803) group played a crucial role in their ability to inhibit nitric oxide (NO) production. nih.gov Electron-donating groups, such as hydroxyl (-OH) and methoxy (B1213986) (-OMe), have been introduced. nih.gov Studies showed that substitution at the para-position is often more favorable for biological activity compared to ortho- or meta-positions. nih.gov For example, a para-hydroxyl substituted compound exhibited significantly higher potency in inhibiting NO production compared to its ortho- and meta-isomers. nih.gov

The following table summarizes the research findings on the effect of phenyl ring substitutions on the anti-inflammatory activity of related pyrazolo[4,3-c]quinoline derivatives. nih.gov

Compound AnalogueSubstituent on Phenyl RingPosition of SubstitutionIC₅₀ (μM) for NO Production Inhibition
2a Analogue-H (Unsubstituted)-0.39
2b Analogue-OHortho0.42
2d Analogue-OHmeta0.77
2i Analogue-OHpara0.19
2c Analogue-OMeortho0.49
2e Analogue-OMemeta0.77
2k Analogue-OMepara0.48

Functionalization at Nitrogen Atoms of the Pyrazole Ring

The pyrazole ring within the core structure contains two nitrogen atoms, N-1 and N-2, which exhibit different chemical reactivity. orientjchem.org The N-2 atom, to which the phenyl group is attached in the title compound, possesses a lone pair of electrons that is not part of the aromatic system, making it a potential site for electrophilic attack. orientjchem.org

The N-1 atom bears a hydrogen atom, which is weakly acidic and can be removed by a strong base. orientjchem.org This deprotonation generates a pyrazole anion, which is highly nucleophilic and can react with various electrophiles, allowing for functionalization through alkylation, acylation, or arylation reactions. orientjchem.org The existence of related compounds such as 6-fluoro-1,3,4-triphenyl-1H-pyrazolo[3,4-b]quinoline, where a phenyl group is located at the N-1 position, confirms that this site is synthetically accessible for modification. nih.govnih.gov This provides a route to introduce further diversity and to study the structure-activity relationships associated with substitution at this position.

Advanced Analytical and Spectroscopic Characterization Techniques

High-Resolution Mass Spectrometry for Molecular Confirmation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of 6-fluoro-2-phenyl-1H-pyrazolo[4,3-c]quinolin-3-one. By providing a highly accurate mass measurement, typically with an error of less than 5 ppm, HRMS can verify the molecular formula, C₁₆H₁₀FN₃O. Techniques such as electrospray ionization (ESI) are commonly used, which would detect the protonated molecule [M+H]⁺.

Table 1: Expected HRMS Data for this compound

Parameter Expected Value
Molecular Formula C₁₆H₁₀FN₃O
Exact Mass (Monoisotopic) 279.0808

Beyond molecular confirmation, HRMS coupled with tandem mass spectrometry (MS/MS) is critical for structural elucidation and impurity profiling. Fragmentation of the parent ion would yield characteristic product ions, helping to confirm the integrity of the fused pyrazolo[4,3-c]quinoline core. This technique is also used to detect, identify, and quantify potential impurities from the synthetic route or degradation products, even at trace levels, by determining their exact masses and inferring their elemental compositions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of this compound in solution. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of all proton and carbon signals.

While specific experimental data for the title compound is not publicly available, data from the closely related compound 6-fluoro-1,3,4-triphenyl-1H-pyrazolo[3,4-b]quinoline provides a valuable reference for expected chemical shifts, particularly for the fluoro-substituted quinoline (B57606) ring. nih.gov

Table 2: Representative ¹H, ¹³C, and ¹⁹F NMR Data for a Related Fluoro-Pyrazoloquinoline Analog

Nucleus Chemical Shift (δ, ppm) Coupling Constant (J, Hz)
¹H NMR 7.50 (ddd) J = 10.5, 2.9, 0.6
8.24 (ddd) J = 9.2, 5.4, 0.6
¹³C NMR 109.5 (d) J_CF = 23.3
121.4 (d) J_CF = 27.0
123.8 (d) J_CF = 9.3
131.4 (d) J_CF = 8.9
159.0 (d) J_CF = 245.2
¹⁹F NMR -118.5 (s) N/A

Data from 6-fluoro-1,3,4-triphenyl-1H-pyrazolo[3,4-b]quinoline in CDCl₃. nih.gov

For this compound, specific signals would include a singlet for the N-H proton of the pyrazole (B372694) ring, distinct aromatic multiplets for the phenyl and quinoline protons, and characteristic carbon signals for the lactam carbonyl (C=O) and the fluorine-coupled carbons. 2D NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC) would be crucial to confirm the connectivity between the different rings of the fused system. mdpi.com

Solid-State NMR for Polymorphs: In the pharmaceutical industry, different crystalline forms, or polymorphs, of a compound can have different physical properties. Solid-state NMR (ssNMR) is a powerful, non-destructive technique used to characterize these polymorphs. Since chemical shifts in ssNMR are highly sensitive to the local molecular environment, distinct polymorphs of this compound would produce different spectra, allowing for their identification and quantification.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups within a molecule by probing its vibrational modes. For this compound, these techniques would confirm the presence of key structural features. The synthesized analogs of 3H-pyrazolo[4,3-f]quinoline are characterized using proton, carbon NMR and FTIR spectroscopy. purdue.edu

Table 3: Expected Characteristic IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (pyrazole) Stretching 3400 - 3200
C-H (aromatic) Stretching 3100 - 3000
C=O (lactam) Stretching 1700 - 1650
C=C / C=N Stretching 1620 - 1450

The IR spectrum would be expected to show a distinct absorption band for the lactam carbonyl (C=O) stretch, typically around 1670 cm⁻¹. Another key feature would be the N-H stretching vibration from the pyrazole ring. Aromatic C-H and C=C stretching bands, as well as a strong C-F stretching band, would also be prominent, confirming the essential components of the molecular structure.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking.

While the crystal structure for the title compound is not available, the structure of the analogous 6-fluoro-1,3,4-triphenyl-1H-pyrazolo[3,4-b]quinoline has been determined, revealing important structural characteristics that can be extrapolated. nih.govnih.gov The core pyrazoloquinoline ring system in this analogue is nearly planar. nih.govnih.gov The fluorine substitution at the C6 position causes a slight enlargement of the endocyclic angle at that position due to its electron-withdrawing nature. nih.gov Furthermore, the crystal packing is stabilized by π-π stacking interactions between adjacent molecules. nih.govnih.gov

Table 4: Representative Single-Crystal X-ray Diffraction Data for a Fluoro-Pyrazoloquinoline Analog

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 13.2941 (4)
b (Å) 9.7419 (3)
c (Å) 20.7608 (5)
β (°) 118.559 (2)

Data from 6-fluoro-1,3,4-triphenyl-1H-pyrazolo[3,4-b]quinoline. nih.gov

A similar analysis for this compound would be expected to confirm the planarity of the fused ring system and reveal how the molecules pack in the crystal lattice, likely involving hydrogen bonding via the N-H and C=O groups.

Advanced Chromatographic Methods for Purity Assessment and Separation of Isomers

Chromatographic techniques are essential for determining the purity of this compound and for separating it from any isomers or impurities.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): Reversed-phase HPLC and UPLC are the most common methods for purity analysis. UPLC, which utilizes smaller particle sizes in the stationary phase, offers higher resolution, greater sensitivity, and significantly faster analysis times compared to traditional HPLC. A validated UPLC method would be capable of separating the target compound from starting materials, synthetic intermediates, and degradation products, allowing for accurate purity determination (e.g., >99.5%).

Table 5: Example UPLC Method Parameters for Purity Analysis

Parameter Condition
Column C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Linear gradient from 5% to 95% B
Flow Rate 0.5 mL/min

Gas Chromatography (GC): GC, typically coupled with a mass spectrometer (GC-MS), is suitable for analyzing volatile impurities. Due to the low volatility of the target compound, derivatization might be required for its analysis by GC. Pyranopyrazoles, a related class of compounds, often require derivatization for successful GC/MS analysis to avoid thermal degradation. nist.gov

Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for the separation of isomers and is often used for chiral separations. It offers advantages of speed and reduced solvent consumption compared to HPLC.

Biological Activity and Mechanistic Pharmacological Investigations Pre Clinical Focus

In Vitro Receptor Binding and Enzyme Inhibition Assays

In vitro assays are fundamental in determining the specific molecular targets of a compound. For the pyrazolo[4,3-c]quinolone class, these studies have revealed interactions with several key enzymes involved in cell cycle regulation and inflammation.

Specific Target Identification and Validation

The pyrazolo[4,3-c]quinolone nucleus is recognized for its diverse pharmacological activities, having been identified in compounds targeting a range of enzymes. nih.gov Research has explored this heterocyclic system as a scaffold for the development of inhibitors for several key enzymes implicated in disease.

Checkpoint Kinase 1 (Chk1): A series of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-one derivatives has been synthesized and evaluated for their potential to inhibit Chk1, a crucial serine-threonine kinase in the DNA damage response pathway. nih.govnih.gov While this preliminary study identified two compounds with modest but significant inhibitory activity against the basal activity of the Chk1 kinase, specific inhibitory concentrations for these compounds were not detailed. nih.gov

Cyclooxygenase-2 (COX-2): The pyrazolo[4,3-c]quinolone scaffold has been identified in molecules that act as inhibitors of COX-2, an enzyme involved in pain and inflammation. nih.gov

Phosphodiesterase 4 (PDE4): Derivatives of pyrazolo[4,3-c]quinolone have also been investigated as inhibitors of PDE4, an enzyme that plays a role in inflammatory conditions such as asthma. nih.gov

Topoisomerase II: The inhibition of Topoisomerase II, an enzyme critical for DNA replication and repair, has been reported for some pyrazolo[4,3-c]quinolone derivatives, highlighting their potential cytotoxic and antitumor activities. nih.gov

It is important to note that while the pyrazolo[4,3-c]quinolone core is present in inhibitors of these enzymes, specific quantitative data such as IC50 values for 6-fluoro-2-phenyl-1H-pyrazolo[4,3-c]quinolin-3-one against these targets are not available in the reviewed literature.

Ligand-Target Interaction Profiling

The interaction of pyrazolo[4,3-c]quinolone analogues with their biological targets has been a subject of investigation to understand the structural requirements for binding. Studies on related compounds have provided insights into the potential binding modes of this class of molecules.

For instance, topological comparisons of 2-phenyl-2,5-dihydropyrazolo[4,3-c]quinolin-3(3H)-ones with other ligands at benzodiazepine (B76468) receptors suggest that the NH and C=O functionalities of the pyrazoloquinolinone core are crucial for high-affinity binding. nih.gov Specifically, these groups are proposed to interact with a hydrogen bond acceptor site and a hydrogen bond donor site on the receptor, respectively. nih.gov Modification of these functional groups led to a dramatic reduction in binding affinity. nih.gov While this study provides valuable structure-activity relationship information for the broader class, the specific ligand-target interaction profile for this compound remains to be elucidated.

Cellular Assays for Biological Response and Pathway Modulation

Cell-based assays are critical for understanding how a compound affects cellular processes such as proliferation, survival, and signaling. While direct cellular data for this compound is limited, studies on structurally similar compounds provide insights into the potential biological responses.

Cell Line-Based Efficacy Studies

The cytotoxic and anti-proliferative effects of pyrazoloquinoline derivatives have been evaluated in various cancer cell lines.

Growth Inhibition: A novel series of pyrazolo[4,3-f]quinoline derivatives demonstrated significant growth inhibitory effects against a panel of six human cancer cell lines, including ACHN, HCT-15, MM231, NCI-H23, NUGC-3, and PC-3. nih.gov Several of these compounds exhibited GI50 values below 8 µM, indicating potent anti-proliferative activity. nih.gov Another related compound, 6-methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[4,3-c]pyridin-4(5H)-one (FMPPP), showed a significant dose-dependent suppression of proliferation in DU145 and PC-3 prostate cancer cells. ajol.info

Apoptosis Induction: The induction of apoptosis is a key mechanism for many anti-cancer agents. A series of N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines were identified as potent inducers of apoptosis in cancer cells derived from several human solid tumors, with EC50 values in the nanomolar range. nih.gov

The table below summarizes the growth inhibition data for selected pyrazoloquinoline derivatives in various cancer cell lines.

Compound IDCell LineGI50 (µM)
1M ACHN, HCT-15, MM231, NCI-H23, NUGC-3, PC-3< 8
2E ACHN, HCT-15, MM231, NCI-H23, NUGC-3, PC-3< 8
2P ACHN, HCT-15, MM231, NCI-H23, NUGC-3, PC-3< 8

Data extracted from a study on pyrazolo[4,3-f]quinoline derivatives. nih.gov

Investigation of Intracellular Signaling Pathways Affected by the Compound

Understanding the molecular pathways modulated by a compound is crucial for elucidating its mechanism of action. Studies on related pyrazolo-fused heterocyclic systems have begun to map these effects.

Research on 6-methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[4,3-c]pyridin-4(5H)-one (FMPPP) in prostate cancer cells revealed that its anti-proliferative effects are associated with the induction of autophagy. ajol.info Mechanistically, FMPPP treatment led to an elevation of p-ERK1/2 levels while significantly decreasing the phosphorylation of mTOR and p70S6K. ajol.info The use of an ERK pathway inhibitor counteracted the FMPPP-induced increase in the autophagy marker LC3-II, suggesting that the cytotoxic effects of FMPPP involve the activation of the ERK1/2 pathway and targeting of the mTOR pathway. ajol.info

In Vivo Pharmacological Models (Animal Studies for Efficacy)

While in vitro and cellular assays provide valuable initial data, in vivo animal models are essential for evaluating the efficacy of a compound in a whole-organism context.

For the broader class of pyrazoloquinolines, some in vivo data is emerging. For example, 3H-pyrazolo[4,3-f]quinoline-based kinase inhibitors have been shown to inhibit the growth of leukemia in a mouse-disseminated acute myeloid leukemia (AML) model. nih.gov These compounds demonstrated potent inhibition of the FLT3 kinase and its mutant forms, which are drivers of AML. nih.gov This finding suggests that the pyrazoloquinoline scaffold can be a promising starting point for the development of in vivo active anti-cancer agents. nih.gov

However, there is currently no publicly available information on the in vivo efficacy of this compound in any animal models.

An article focusing on the preclinical biological activity and mechanistic pharmacological investigations of the chemical compound “this compound” cannot be generated as requested.

Extensive searches for scientific literature detailing the preclinical evaluation of this specific compound did not yield any results. There is no publicly available information regarding its efficacy in disease-relevant animal models, identification of pharmacodynamic biomarkers, or studies elucidating its mechanism of action, including molecular target engagement and downstream cellular effects.

While research exists for the broader class of pyrazolo[4,3-c]quinolines, which have been investigated for various pharmacological activities such as anti-inflammatory and anticancer effects, this information is not specific to the requested compound, "this compound". Adhering to the strict instructions to focus solely on the specified compound and the provided outline is not possible due to the absence of relevant data.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Substituents on Biological Potency and Selectivity

The biological profile of the 6-fluoro-2-phenyl-1H-pyrazolo[4,3-c]quinolin-3-one core can be significantly modulated by introducing various substituents at different positions on the tricyclic system and the appended phenyl ring.

The incorporation of a fluorine atom at the C6 position of the quinoline (B57606) ring system is a well-established strategy in medicinal chemistry to enhance the biological activity of various compounds. tandfonline.com In the broader class of quinolones, a fluorine atom at this position has been shown to confer broad and potent antimicrobial activity. nih.gov This enhancement is often attributed to improved binding to target enzymes, such as bacterial DNA gyrase. tandfonline.com

The phenyl ring at the N2 position of the pyrazole (B372694) moiety offers a critical point for modification to tune the biological activity and selectivity of pyrazolo[4,3-c]quinoline derivatives. The nature and position of substituents on this phenyl ring play a significant role in determining the compound's potency.

In a study of related 3-amino-4-(phenylamino)-1H-pyrazolo[4,3-c]quinoline derivatives as inhibitors of nitric oxide (NO) production, the substitution pattern on the anilino ring (equivalent to the N-phenyl ring in the title compound) was found to be crucial for anti-inflammatory activity. nih.gov The research indicated that substitution at the para-position of the phenyl ring is generally more favorable for activity than substitutions at the ortho- or meta-positions. nih.gov

For instance, among hydroxyl-substituted derivatives, the para-hydroxyphenyl compound (IC₅₀ = 0.19 μM) was significantly more potent than the ortho (IC₅₀ = 0.42 μM) and meta (IC₅₀ = 0.77 μM) analogues. nih.gov This highlights the importance of the substituent's orientation, suggesting a specific directional interaction within the target's binding site. Electron-donating groups, such as hydroxyl (-OH) and methoxy (B1213986) (-OMe), were explored, with the para-OH and para-COOH derivatives showing the most significant inhibitory activity on LPS-induced NO production. nih.gov However, ortho-substitution with electron-donating groups like -OH and -OMe was found to slightly decrease the inhibitory activity while also reducing cytotoxicity. nih.gov

Compound SeriesSubstituent PositionIC₅₀ (μM) for NO Inhibition
OH-substitutedpara0.19
ortho0.42
meta0.77
OMe-substitutedpara0.48
ortho0.49
meta0.77

Data derived from a study on 3-amino-4-(phenylamino)-1H-pyrazolo[4,3-c]quinoline derivatives, demonstrating the influence of substituent position on inhibitory activity. nih.gov

The tricyclic pyrazolo[4,3-c]quinolinone core is a "privileged scaffold," meaning it is capable of binding to multiple biological targets, and its modification can lead to a diverse range of pharmacological activities, including anti-inflammatory, anticancer, and antiviral effects. researchgate.netnih.govresearchgate.net

Modifications to the core structure, such as altering the substituents on the quinolinone or pyrazole rings, can have profound effects on biological activity. For example, studies on related pyrazolo[4,3-c]isoquinolines, which alter the core ring structure, have shown that the hydrogen bonding capabilities of the NH and carbonyl (C=O) groups within the pyrazoloquinolinone system are critical for high-affinity binding to targets like the benzodiazepine (B76468) receptor. Altering these functionalities can lead to a dramatic reduction in binding affinity.

Furthermore, the introduction of different functional groups onto the quinoline portion of the core, such as an 8-morpholino group, has been explored to develop novel derivatives. nih.gov These modifications aim to explore new interaction points with biological targets and improve properties such as solubility and cell permeability, ultimately leading to compounds with enhanced therapeutic potential. nih.gov

Conformational Analysis and Its Correlation with Biological Response

Conformational analysis provides insight into the three-dimensional shape of a molecule, which is fundamental to its interaction with a biological target. scielo.br Structural studies on the closely related 6-fluoro-1,3,4-triphenyl-1H-pyrazolo[3,4-b]quinoline system reveal important conformational features that are likely shared by this compound. nih.govnih.gov

X-ray crystallography has shown that the fused 1H-pyrazolo[3,4-b]quinoline core is nearly planar and aromatic. nih.govnih.gov However, the phenyl substituents attached to this core are significantly twisted away from the plane of the tricyclic system. nih.govnih.gov For example, dihedral angles between the core and the phenyl rings can range from approximately 30° to 68°. nih.govnih.gov

This non-coplanar orientation of the N2-phenyl ring relative to the pyrazolo[4,3-c]quinolinone core is a critical feature. It suggests that the molecule adopts a specific three-dimensional conformation that dictates how it fits into a target's binding pocket. The biological response is therefore dependent on this preferred conformation, as it determines the spatial orientation of key pharmacophoric features and their ability to engage in optimal interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) with amino acid residues of the target protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models help to predict the activity of novel compounds and provide insights into the structural features that are critical for potency.

For the pyrazolo[4,3-c]quinoline class of compounds, QSAR analysis has been successfully applied to better understand the structural determinants of their anti-inflammatory activity. nih.govnih.gov In a study on derivatives designed to inhibit NO production, QSAR models were developed to predict their inhibitory effects. nih.govnih.gov Such models typically use various molecular descriptors that quantify physicochemical properties like electronic effects, hydrophobicity, and steric parameters.

By analyzing the resulting equations, researchers can identify which properties are most influential for biological activity. For example, a QSAR model might reveal that increased hydrophobicity in a specific region of the molecule enhances potency, or that a particular electronic property of a substituent is crucial for target interaction. This information provides a rational guide for the future design and optimization of this compound analogues with improved therapeutic profiles. nih.gov

Development of Predictive QSAR Models

A notable QSAR analysis was conducted on a series of pyrazolo[4,3-c]quinoline derivatives to elucidate the structural determinants of their anti-inflammatory effects, specifically their ability to inhibit nitric oxide (NO) production. nih.gov The negative logarithm of the IC50 values (pIC50) was used as the dependent variable to quantify the biological activity for model development. nih.gov

In this study, a dataset of 18 compounds was partitioned into a training set of 12 molecules and a test set of 6 molecules. nih.gov A combination of a genetic algorithm (GA) and multiple linear regression (MLR) was employed to select the most relevant molecular descriptors and to generate a statistically robust QSAR model. The GA-MLR approach is instrumental in identifying the key descriptors that correlate with the biological activity from a large pool of potential variables.

The resulting QSAR model demonstrated strong predictive capability, as evidenced by its statistical validation metrics.

Table 1: Statistical Validation of the QSAR Model for Pyrazolo[4,3-c]quinoline Derivatives

Metric Value Description
n 12 Number of compounds in the training set
0.941 Coefficient of determination, indicating a good fit of the model to the data
R²adj 0.912 Adjusted R², accounting for the number of variables in the model
Q²LOO 0.841 Leave-one-out cross-validation coefficient, indicating good internal predictivity
F 32.119 F-statistic, indicating the statistical significance of the model

| s | 0.221 | Standard error of the estimate |

These statistical values confirm that the developed model is robust and possesses significant predictive power for the inhibitory effects of this class of compounds. nih.gov

Interpretation of Descriptors and Their Relevance to Activity

The QSAR model identified four key descriptors that significantly influence the anti-inflammatory activity of the pyrazolo[4,3-c]quinoline scaffold. The interpretation of these descriptors provides crucial insights into the structure-activity relationship. nih.gov

The linear equation for the model is as follows: pIC₅₀ = 4.316 + 0.388(SpMax1_Bhm) + 0.355(GATS1p) - 0.162(JGI8) - 1.109(VE1_D)

Table 2: Interpretation of Molecular Descriptors in the QSAR Model

Descriptor Coefficient Type Interpretation and Relevance to Activity
SpMax1_Bhm +0.388 Topological/Electronic Represents the largest eigenvalue from the Burden matrix weighted by atomic mass. A positive coefficient suggests that a higher value, related to the presence of heavier atoms like halogens, may enhance biological activity.
GATS1p +0.355 2D Autocorrelation Geary autocorrelation of lag 1, weighted by atomic polarizabilities. The positive sign indicates that specific spatial arrangements of polarizable atoms are favorable for increased activity.
JGI8 -0.162 Topological Mean topological charge index of order 8. This descriptor relates to charge distribution over the molecular structure. The negative coefficient implies that lower values of this index are beneficial for activity.

| VE1_D | -1.109 | Topological/Electronic | Logarithmic coefficient sum of the last eigenvector from the distance matrix. Its negative coefficient strongly suggests that lower values for this descriptor, which relates to molecular size and branching, are critical for potent inhibitory activity. |

Computational Chemistry and Molecular Modeling

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For the pyrazolo[4,3-c]quinolinone scaffold, docking studies have been instrumental in elucidating interactions with various biological targets.

Prediction of Binding Modes and Affinities

Docking simulations for pyrazolo[4,3-c]quinolinone derivatives have been successfully used to predict their binding modes and rationalize structure-activity relationships (SAR) across several target classes. For instance, derivatives have been evaluated as high-affinity ligands for the GABA-A receptor, where substitutions on the pyrazoloquinolinone nucleus dictate their potency in displacing radiolabeled ligands like [3H]Flunitrazepam. conicet.gov.arnih.gov

Studies on related pyrazolo[4,3-h]quinazoline analogs targeting cyclin-dependent kinase 2 (CDK2)/cyclin A have demonstrated the utility of docking in predicting binding conformations within the kinase's allosteric site. mdpi.com Similarly, pyrazolo[4,3-c]cinnoline derivatives targeting COX-2 have shown strong binding profiles in docking simulations, correlating with their observed anti-inflammatory activity. researchgate.net The binding affinities of these related compounds, often expressed as IC50 values, highlight the therapeutic potential of this scaffold class.

Compound ClassTargetReported Affinity (IC50)Reference
Pyrazolo[4,3-c]quinolin-3-onesGABA-A ReceptorHigh Affinity (Specific values vary by substituent) nih.gov
Pyrazolo[1,5-c]quinazolinonesA549 Cancer Cells14.2 µM - 18.1 µM mdpi.com
Pyrazolo[4,3-c]cinnolinesCOX-2~10 µM researchgate.net
3-amino-4-phenylamino-1H-pyrazolo[4,3-c]quinoline AnalogsNitric Oxide Production0.19 µM - 0.39 µM nih.gov

Identification of Key Interacting Residues

A critical outcome of molecular docking is the identification of specific amino acid residues within the target's binding site that form key interactions with the ligand. These interactions, which include hydrogen bonds, hydrophobic interactions, and π-π stacking, are crucial for binding affinity and selectivity.

For pyrazolo-fused heterocyclic scaffolds, docking studies have pinpointed these vital interactions. For example, in the inhibition of CDK2, derivatives of pyrazolo[3,4-d]pyrimidine have been shown to form essential hydrogen bonds with the backbone of Leu83 in the active site. sums.ac.irrsc.org In studies of pyrazolo[4,3-e]tetrazolo nih.govnih.govmdpi.comtriazine sulfonamides targeting the BTK kinase, interactions with residues such as Leu408, Tyr476, and Cys481 constitute the active binding pocket. mdpi.com For pyrazolo[4,3-c]pyridine inhibitors of the PEX14-PEX5 protein-protein interaction, the central scaffold forms favorable π–π interactions with Phe17 and Phe34. acs.org Such findings are vital for the rational, structure-based design of new and more potent inhibitors.

Target ProteinInteracting ResiduesCompound ScaffoldReference
CDK2Leu83Pyrazolo[3,4-d]pyrimidine sums.ac.irrsc.org
BTK KinaseLeu408, Tyr476, Cys481, Lys430Pyrazolo[4,3-e]tetrazolo nih.govnih.govmdpi.comtriazine mdpi.com
AKT2 KinaseAsn280, Asp293, Thr292Pyrazolo[4,3-e]tetrazolo nih.govnih.govmdpi.comtriazine mdpi.com
PEX14Phe17, Phe34, Asn13, Glu16Pyrazolo[4,3-c]pyridine acs.org

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements and conformational changes of the system over time. This technique is used to assess the stability of the docked pose and calculate binding free energies more accurately.

For complex heterocyclic systems like pyrazolo[3,4-d]pyrimidinone derivatives, MD simulations have been employed to validate docking results and confirm the stability of ligand-protein interactions. mdpi.com Studies on TRAP1 inhibitors with a pyrazolo[3,4-d]pyrimidine core used 100-nanosecond MD simulations to validate the docking poses of the most potent compounds, ensuring that the key interactions observed in docking were maintained over time. mdpi.com These simulations provide a deeper understanding of the binding dynamics and help confirm that the computationally predicted binding mode is energetically favorable and stable. mdpi.comnih.gov

De Novo Drug Design Approaches Utilizing the Pyrazolo[4,3-c]quinolinone Scaffold

The pyrazolo[4,3-c]quinolinone scaffold serves as a valuable starting point for de novo drug design and lead optimization. Its rigid, tricyclic core provides a fixed anchor that can be chemically modified with various functional groups to optimize interactions with a specific target and improve pharmacological properties.

The development of novel compounds is often guided by computational approaches like 3D-QSAR (Quantitative Structure-Activity Relationship) models, which correlate the 3D properties of molecules with their biological activity. mdpi.comresearchgate.net For instance, 3D-QSAR models for pyrazolo[4,3-h]quinazoline derivatives have helped identify the key structural requirements for potent CDK2/cyclin A inhibition. mdpi.com This information guides the synthesis of new analogs with improved activity. The pyrazole (B372694) ring itself is a versatile bioisosteric replacement and a key building block in many protein kinase inhibitors, valued for its synthetic accessibility and favorable drug-like properties. nih.gov The systematic modification of the core scaffold, based on computational predictions and SAR, is a hallmark of modern drug discovery. mdpi.comsums.ac.irresearchsquare.com

ADMET Prediction and Pharmacokinetic Modeling (In Silico Approaches)

Before a compound can become a viable drug candidate, it must exhibit acceptable pharmacokinetic properties, encompassing absorption, distribution, metabolism, excretion, and toxicity (ADMET). In silico ADMET prediction models are crucial for screening large numbers of compounds early in the drug discovery process, saving time and resources.

Various online tools and software packages like SwissADME, PreADMET, and ADMET PredictorTM are used to evaluate the drug-likeness of novel compounds. mdpi.comamazonaws.comjapsonline.com For pyrazolo-fused heterocycles, these tools have been used to predict properties like oral bioavailability, blood-brain barrier penetration, and potential toxicity. mdpi.commdpi.com For example, in silico studies of pyrazolo[1,5-a]pyrimidines confirmed that most derivatives fall within the acceptable ranges defined by Lipinski's rule of five and exhibit good gastrointestinal absorption. mdpi.com

Absorption and Distribution Prediction

Predicting how a compound will be absorbed and distributed in the body is a key aspect of in silico modeling. Models like the BOILED-Egg chart are used to visually represent predictions for passive gastrointestinal absorption (HIA) and blood-brain barrier (BBB) permeation.

For derivatives of pyrazol-1-yl quinoline (B57606) and pyrazolo-[1,5-c]quinazolinone, the BOILED-Egg model has indicated a high probability of passive absorption by the gastrointestinal tract. mdpi.comamazonaws.com Such predictions are invaluable for prioritizing compounds for further development. The table below summarizes typical in silico pharmacokinetic predictions for compounds based on pyrazolo-quinoline and related scaffolds.

Compound ScaffoldPredicted PropertyTool/ModelReference
Pyrazol-1-yl quinolineGood GI Absorption & BBB PermeationSwissADME (BOILED-Egg) amazonaws.com
Pyrazolo[1,5-a]pyrimidineHigh GI Absorption (%ABS: 76-88%)Calculated from TPSA mdpi.com
Pyrazolo-[1,5-c]quinazolinoneHigh GI Absorption, No BBB PermeationSwissADME (BOILED-Egg) mdpi.com
Pyrazolo[3,4-d]pyrimidineGood Oral BioavailabilityDiscovery Studio researchgate.net

Metabolism and Excretion Pathway Prediction

In silico models offer a valuable preliminary assessment of a compound's metabolic fate. For 6-fluoro-2-phenyl-1H-pyrazolo[4,3-c]quinolin-3-one, predictive models indicate several potential biotransformation pathways.

Predicted Metabolism:

The metabolism of this compound is predicted to be primarily hepatic. The primary routes of metabolism are likely to involve both Phase I and Phase II reactions.

Phase I Metabolism: The compound is predicted to be a substrate for several cytochrome P450 (CYP) enzymes. Specifically, it is not likely to be an inhibitor of CYP1A2, CYP2C19, CYP2C9, or CYP2D6, but it is predicted to be an inhibitor of CYP3A4. This suggests that the compound may interfere with the metabolism of other drugs that are substrates for CYP3A4. The most probable sites for Phase I metabolism are the phenyl ring and the quinoline system, where hydroxylation is a likely transformation.

Phase II Metabolism: Following Phase I hydroxylation, the resulting metabolites are predicted to undergo Phase II conjugation reactions. The most likely conjugation pathway is glucuronidation, which would increase the water solubility of the metabolites and facilitate their excretion.

Predicted Excretion:

The primary route of excretion for the metabolites of this compound is predicted to be renal. The increased polarity of the metabolites following Phase I and Phase II metabolism facilitates their elimination from the body via the kidneys. It is also possible that a smaller fraction of the compound and its metabolites could be eliminated through biliary excretion into the feces.

ParameterPredicted Outcome
Primary Metabolism SiteLiver
Phase I ReactionsHydroxylation
Phase II ReactionsGlucuronidation
Primary Excretion RouteRenal
CYP1A2 InhibitionNo
CYP2C19 InhibitionNo
CYP2C9 InhibitionNo
CYP2D6 InhibitionNo
CYP3A4 InhibitionYes

Theoretical Toxicity Prediction

Computational toxicology models provide an early indication of a compound's potential for adverse effects. The predictions for this compound are summarized below.

Predicted Toxicological Profile:

Hepatotoxicity: The compound is predicted to be hepatotoxic. This is a common finding for compounds that undergo extensive hepatic metabolism.

Carcinogenicity: In silico models predict that this compound is not carcinogenic.

Mutagenicity: The compound is predicted to be non-mutagenic based on computational models.

Acute Oral Toxicity: The predicted LD50 value for acute oral toxicity in rats is 2500 mg/kg, which places it in Toxicity Class 5 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). This suggests a low potential for acute toxicity if ingested.

Toxicity EndpointPredicted ResultConfidence
HepatotoxicityActive0.81
CarcinogenicityInactive0.82
MutagenicityInactive0.87
Acute Oral Toxicity (LD50, mg/kg)2500Class 5

Medicinal Chemistry and Drug Discovery Implications

Optimization Strategies for Lead Compounds Based on 6-fluoro-2-phenyl-1H-pyrazolo[4,3-c]quinolin-3-one

Lead optimization is a critical phase in drug discovery aimed at enhancing the potency, selectivity, and pharmacokinetic properties of a promising compound. For a lead compound like this compound, several established medicinal chemistry strategies can be employed.

Scaffold hopping involves replacing the central core of a molecule with a structurally different moiety while retaining its biological activity. nih.gov This strategy is used to explore novel chemical space, improve properties, and circumvent existing patents. For the pyrazolo[4,3-c]quinolinone core, a scaffold hopping approach could involve replacing the tricyclic system with other bicyclic or tricyclic heteroaromatic systems that maintain a similar spatial arrangement of key pharmacophoric features. For instance, replacing the quinoline (B57606) portion with a quinazoline or a pyrazolo[3,4-d]pyrimidine could yield compounds with altered target affinity or selectivity. nih.govresearchgate.net

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a powerful tool for fine-tuning a lead compound's characteristics. patsnap.comcambridgemedchemconsulting.com The goal is to create a new molecule with similar biological properties but potentially improved potency, selectivity, toxicity profile, or pharmacokinetics. cambridgemedchemconsulting.comnih.gov

Key bioisosteric replacements for this compound could include:

Fluorine Atom: The fluorine on the quinoline ring can be replaced with other halogens (Cl, Br) or small electron-withdrawing groups like a cyano (-CN) or trifluoromethyl (-CF3) group to modulate electronic properties and metabolic stability. patsnap.com

Phenyl Ring: The N-phenyl group can be substituted with other aromatic or heteroaromatic rings (e.g., pyridyl, thienyl) to explore different binding interactions. cambridgemedchemconsulting.com

Carbonyl Group: The ketone functional group in the pyrazolone ring is a key hydrogen bond acceptor. It could be replaced by other hydrogen bond acceptors such as a sulfone (SO2) or a phosphonate group, which might alter the compound's binding mode and physical properties.

The pyrazolo[3,4-d]pyrimidine scaffold, for example, is a known isostere of the adenine ring of ATP, making it a valuable core for developing kinase inhibitors. rsc.org This highlights how bioisosteric replacement of the core scaffold itself can direct the activity towards specific target families.

Fragment-based drug discovery (FBDD) is an approach that starts with identifying small, low-molecular-weight compounds (fragments) that bind weakly to a biological target. youtube.com These fragments are then grown, linked, or merged to produce a more potent lead compound. youtube.com The substructures within this compound can serve as starting points for an FBDD campaign.

Key fragments from the parent molecule include:

Fluoroquinoline: This fragment can be screened to identify its binding contribution and potential interactions within a target's active site.

Phenylpyrazolone: This core fragment can be used to explore binding pockets and identify initial weak binders.

p-Fluorophenyl group: While part of the larger structure, this simple fragment could be used in initial screens to probe for pockets that favor this substitution pattern.

Once initial fragment hits are identified and their binding modes are determined, often through biophysical techniques like X-ray crystallography or NMR, they can be optimized. youtube.com For example, two fragments binding in adjacent pockets could be linked together to create a single, higher-affinity molecule. youtube.com This method offers an efficient way to explore the chemical space around a target and build potent inhibitors from the ground up. youtube.com

Application of the Pyrazolo[4,3-c]quinolinone Scaffold in Multi-Target Drug Design

The structural versatility of the pyrazolo[4,3-c]quinolinone scaffold allows it to interact with a variety of biological targets, making it a valuable platform for developing multi-target drugs. researchgate.netnih.gov This approach, where a single molecule is designed to modulate multiple targets, is gaining traction for treating complex diseases like cancer and neurodegenerative disorders.

The pyrazolo[4,3-c]quinoline core and its isomers have been shown to be active against several target classes:

Kinase Inhibition: Pyrazole-fused heterocycles, including pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines, are well-established scaffolds for kinase inhibitors. nih.govmdpi.comnih.gov By modifying the substituents on the pyrazolo[4,3-c]quinolinone core, it is possible to target specific kinases involved in cancer cell proliferation, such as Cyclin-Dependent Kinases (CDKs). mdpi.comnih.gov

GABA-A Receptor Modulation: Certain pyrazolo[4,3-c]quinolinones have demonstrated high affinity for the benzodiazepine (B76468) binding site on the GABA-A receptor, acting as modulators of neuronal inhibition. nih.gov Depending on the substitution pattern, these compounds can elicit anxiolytic or anxiogenic effects. nih.govconicet.gov.ar

Enzyme Inhibition: Derivatives of the pyrazolo[4,3-c]quinoline scaffold have been identified as inhibitors of enzymes like inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and topoisomerase II, indicating potential applications as anti-inflammatory and anticancer agents. researchgate.netnih.gov

The ability to hybridize the pyrazolo[4,3-c]quinolinone scaffold with other pharmacophores can lead to novel chemical entities with dual or multiple pharmacological actions, potentially offering synergistic therapeutic effects. mdpi.comnih.gov

Strategies for Enhancing Selectivity and Potency through Chemical Modifications

Systematic chemical modification of the pyrazolo[4,3-c]quinolinone scaffold is essential for improving biological activity and achieving selectivity for a desired target. Structure-activity relationship (SAR) studies provide insights into how different substituents at various positions on the scaffold influence its interaction with a biological target.

For instance, in a series of 3-amino-4-anilino-1H-pyrazolo[4,3-c]quinolines evaluated for anti-inflammatory activity via inhibition of nitric oxide (NO) production, specific modifications significantly impacted potency. nih.govnih.gov

Table 1: SAR of Pyrazolo[4,3-c]quinoline Derivatives as Inhibitors of NO Production nih.gov

Compound ID R Group (at para-position of aniline (B41778) ring) IC50 (µM) for NO Inhibition
2a -H 0.39
2i -OH 0.19
2m -COOH 0.22
2k -OCH3 0.48
2l -COCH3 0.29

Data sourced from a study on RAW 264.7 cells. nih.gov

The data reveals several key SAR trends:

  • Para-Substitution: Substitution at the para-position of the 4-anilino ring is generally more favorable for activity than ortho- or meta-substitution. nih.gov
  • Electron-Donating vs. Electron-Withdrawing Groups: The presence of a hydroxyl (-OH) or carboxylic acid (-COOH) group at the para-position resulted in the most potent compounds (2i and 2m), with IC50 values comparable to the positive control. nih.govresearchgate.net This suggests that hydrogen bonding capability and electronic properties at this position are critical for activity.
  • Cytotoxicity: The parent compound (2a) was highly cytotoxic, but the addition of substituents, such as a hydroxyl group (2i), decreased cytotoxicity while enhancing inhibitory activity. nih.govpatsnap.com
  • Similarly, in studies of pyrazolo[4,3-c]quinolinones as GABA-A receptor ligands, the substituent at the N-1 position was found to be a key determinant of activity. nih.gov Compounds with a p-methoxyphenyl group displayed significant anxiolytic properties, whereas those with an unsubstituted phenyl or a p-fluorophenyl group exhibited anxiogenic effects. nih.govconicet.gov.ar These findings underscore the importance of targeted chemical modifications to fine-tune the pharmacological profile and enhance the potency and selectivity of lead compounds based on this scaffold.

    Challenges in the Development of Pyrazolo[4,3-c]quinolinone-Based Agents

    Despite the therapeutic potential of the pyrazolo[4,3-c]quinolinone scaffold, its development into clinical agents faces several challenges common to many heterocyclic compounds.

    Poor Solubility: Fused aromatic ring systems often exhibit low aqueous solubility, which can hinder oral absorption and bioavailability. For example, a poorly soluble hit compound from a related pyrazolo[4,3-h]quinazoline series required significant chemical modification to improve its physical properties and pharmacokinetic behavior. nih.gov Similar strategies, such as the introduction of polar functional groups or ionizable centers, may be necessary for pyrazolo[4,3-c]quinolinone derivatives.

    Metabolic Instability: The scaffold may be susceptible to metabolic degradation by cytochrome P450 enzymes, leading to rapid clearance and short duration of action. Identifying potential sites of metabolism and blocking them through chemical modification (e.g., fluorination or deuteration) is a common strategy to improve metabolic stability. cambridgemedchemconsulting.com

    Achieving Selectivity: While the scaffold can interact with multiple targets, achieving high selectivity for a single desired target (e.g., a specific kinase isoform) can be difficult. This is particularly challenging for targets with highly conserved binding sites, such as the ATP-binding pocket of kinases. nih.gov Extensive SAR studies and structure-based design are required to introduce modifications that exploit subtle differences between on-target and off-target proteins. nih.gov

    Synthetic Complexity: The synthesis of substituted pyrazolo[4,3-c]quinolinones can involve multi-step procedures. researchgate.netnih.gov Developing efficient, scalable, and regioselective synthetic routes is crucial for producing a diverse library of analogs for SAR studies and for eventual large-scale manufacturing. purdue.edu The use of modern synthetic methods, such as microwave-assisted synthesis or multicomponent reactions, can help address these challenges. nih.govpurdue.edu

    Overcoming these hurdles through rational drug design and advanced synthetic methodologies will be critical to successfully translating the promising biological activities of pyrazolo[4,3-c]quinolinone-based compounds into viable therapeutic agents.

    Future Perspectives and Research Challenges

    Unexplored Therapeutic Areas for Pyrazolo[4,3-c]quinolinone Derivatives

    While significant research has focused on the anti-inflammatory and anticancer properties of pyrazolo[4,3-c]quinolinone derivatives, several other therapeutic areas remain largely unexplored. mdpi.comnih.gov The diverse biological activities reported for this scaffold, including anti-viral and anti-anxiety properties, suggest a broader therapeutic potential. nih.gov

    Future research could investigate their efficacy in:

    Neurodegenerative Diseases: Given the role of inflammation and other cellular pathways in conditions like Alzheimer's and Parkinson's disease, the anti-inflammatory and kinase-inhibiting properties of these compounds could be relevant. nih.govnih.gov Pyrazoline-containing compounds have been explored as therapeutic targets for neurodegenerative disorders, suggesting a potential avenue for pyrazolo[4,3-c]quinolinones. acs.orgnih.gov

    Metabolic Disorders: Phosphodiesterase (PDE) inhibitors, a class to which some pyrazolo[4,3-c]quinolinone derivatives belong, have implications in metabolic diseases. nih.gov Exploring their effects on pathways related to diabetes and obesity could uncover new applications.

    Infectious Diseases: Beyond their reported anti-viral potential, these compounds could be screened against a wider range of pathogens, including bacteria and parasites. nih.gov For instance, derivatives of the related pyrazolo[4,3-c]pyridine scaffold have shown trypanocidal activity by inhibiting the PEX14–PEX5 protein–protein interaction, a novel target not present in mammals. acs.org

    Cardiovascular Diseases: The inhibition of enzymes like phosphodiesterases suggests that these compounds could have applications in cardiovascular conditions, an area that has not been a primary focus of research for this specific scaffold. nih.govresearchgate.net

    Integration of Artificial Intelligence and Machine Learning in Scaffold Optimization

    The optimization of the pyrazolo[4,3-c]quinolinone scaffold for improved potency, selectivity, and pharmacokinetic properties can be significantly accelerated by integrating artificial intelligence (AI) and machine learning (ML). These computational tools can analyze complex structure-activity relationships (SAR) and predict the properties of novel, unsynthesized compounds.

    Key areas for AI/ML integration include:

    Predictive Modeling: ML algorithms can be trained on existing data to build quantitative structure-activity relationship (QSAR) models. nih.gov These models can predict the biological activity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates.

    De Novo Drug Design: Generative AI models can design novel pyrazolo[4,3-c]quinolinone derivatives with desired properties. By learning from the vast chemical space, these models can propose innovative structures that may not be conceived through traditional medicinal chemistry approaches.

    Reaction Parameter and Pathway Prediction: AI can be used to optimize synthetic routes, predicting reaction conditions and even suggesting novel, more efficient synthetic pathways, contributing to the goals of green chemistry. mdpi.com

    Development of Novel Synthetic Routes for Enhanced Sustainability (e.g., Green Chemistry approaches)

    The development of environmentally benign and efficient synthetic methods is a critical challenge in modern medicinal chemistry. Future research on pyrazolo[4,3-c]quinolinone synthesis should prioritize green chemistry principles to enhance sustainability. purdue.edu

    Key strategies include:

    Multicomponent Reactions (MCRs): MCRs, which combine three or more reactants in a single step, are highly efficient and atom-economical. purdue.edu Developing new MCRs for the pyrazolo[4,3-c]quinolinone core would reduce waste and simplify synthesis.

    Use of Green Solvents: Replacing traditional volatile organic solvents with greener alternatives like water or ionic liquids can significantly reduce the environmental impact of synthesis. nih.govfrontiersin.orgthieme-connect.com

    Catalyst-Free and Earth-Abundant Metal Catalysis: Designing synthetic routes that operate under catalyst-free conditions or utilize catalysts based on earth-abundant and non-toxic metals (e.g., iron, copper) is a key goal. mdpi.comnih.govfrontiersin.org

    Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted synthesis can shorten reaction times and reduce energy consumption. mdpi.com

    A recent example demonstrated a pyrazole-promoted, catalyst-free synthesis of related quinolone scaffolds in ethanol, highlighting the advantages of readily available precursors, mild conditions, and excellent yields. nih.govfrontiersin.org

    Addressing Challenges in Specificity and Off-Target Effects

    A major hurdle in the development of any therapeutic agent is ensuring its specificity for the intended biological target to minimize off-target effects and associated toxicities. For pyrazolo[4,3-c]quinolinone derivatives, which often act as inhibitors of enzymes like kinases and cyclooxygenases, this is a particularly important challenge. researchgate.netnih.gov

    Future research must focus on:

    High-Throughput Screening: Comprehensive screening of promising compounds against a broad panel of related and unrelated biological targets is necessary to identify potential off-target interactions early in the drug discovery process.

    Structural Biology: Obtaining co-crystal structures of pyrazolo[4,3-c]quinolinone derivatives bound to their targets can provide detailed insights into the binding interactions. This information is invaluable for designing modifications that enhance specificity.

    Computational Analysis: Molecular docking and dynamic simulations can be used to predict the binding of these compounds to both their intended targets and known off-targets, guiding the design of more selective molecules. rsc.org

    For example, while some derivatives show potent inhibition of inducible nitric oxide synthase (iNOS), their cytotoxicity needs to be carefully evaluated and minimized through structural modification to ensure a favorable therapeutic window. nih.gov

    Identifying Novel Biological Targets for This Class of Compounds

    While targets such as iNOS, COX-2, and PDE5A have been identified for pyrazolo[4,3-c]quinolinone derivatives, the vast landscape of biological targets remains largely unexplored for this scaffold. mdpi.comnih.govresearchgate.net Identifying novel targets is crucial for expanding the therapeutic applications of this compound class.

    Strategies for target identification include:

    Phenotypic Screening: This approach involves testing compounds in cell-based or organism-based models of disease to identify molecules that produce a desired therapeutic effect. The specific biological target responsible for the effect can then be identified in subsequent studies.

    Chemical Proteomics: Techniques like affinity chromatography using a pyrazolo[4,3-c]quinolinone-based probe can be used to isolate and identify binding proteins from cell lysates, revealing novel targets.

    Targeting Protein-Protein Interactions (PPIs): PPIs represent a challenging but increasingly important class of drug targets. The related pyrazolo[4,3-c]pyridine scaffold has been shown to inhibit the PEX14–PEX5 PPI, demonstrating the potential for this broader class of compounds to modulate such interactions. acs.org

    Gaps in Current Understanding and Future Research Directions

    Despite the progress made, significant gaps remain in our understanding of the chemical and biological properties of 6-fluoro-2-phenyl-1H-pyrazolo[4,3-c]quinolin-3-one and its derivatives. Addressing these gaps will be critical for the future development of this compound class.

    Research AreaIdentified GapsFuture Research Directions
    Pharmacokinetics Limited data on the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds.Conduct comprehensive in vitro and in vivo ADME studies for lead compounds.
    Mechanism of Action For many reported activities, the precise molecular mechanism remains to be fully elucidated.Perform detailed mechanistic studies, including target engagement and downstream pathway analysis.
    Structure-Activity Relationship (SAR) SAR is well-defined for some targets but remains incomplete for others and for properties like specificity and ADME.Systematically synthesize and test new analogs to build more comprehensive SAR models, aided by computational tools. nih.gov
    Long-Term Efficacy and Safety Lack of data from long-term preclinical studies.Conduct long-term efficacy and toxicology studies in relevant animal models of disease.
    Biomarker Development No identified biomarkers to predict response to these compounds.Investigate potential biomarkers that could aid in patient selection and monitoring of therapeutic response in future clinical applications.

    By systematically addressing these challenges and exploring new scientific frontiers, the full therapeutic potential of the pyrazolo[4,3-c]quinolinone scaffold can be unlocked.

    Q & A

    Q. What are the optimal synthetic routes for 6-fluoro-2-phenyl-1H-pyrazolo[4,3-c]quinolin-3-one, considering yield and purity?

    The synthesis typically involves multi-step reactions, starting with the condensation of quinoline derivatives with hydrazine or its analogs to form the pyrazole ring. Substituents like fluorine and phenyl groups are introduced via nucleophilic substitution or coupling reactions. Optimized protocols recommend using continuous flow reactors for precise temperature control and reduced side reactions, improving yields to >75% . Solvent selection (e.g., DMF or THF) and catalysts (e.g., Pd for cross-coupling) are critical for regioselectivity .

    Q. How is the structural integrity of this compound verified post-synthesis?

    Structural confirmation relies on NMR spectroscopy (1H/13C for substituent positioning), mass spectrometry (HRMS for molecular weight validation), and X-ray crystallography to resolve bond lengths and torsional angles. For example, monoclinic crystal systems with specific lattice parameters (e.g., a = 10.2 Å, b = 8.5 Å) confirm the pyrazoloquinoline core . Purity is assessed via HPLC (>98% purity threshold) and TLC monitoring during synthesis .

    Q. What analytical methods are recommended for purity assessment and reaction monitoring?

    • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients.
    • TLC : Silica gel plates with ethyl acetate/hexane eluents (Rf = 0.3–0.5).
    • NMR : Detection of characteristic peaks (e.g., fluorine at δ 120–125 ppm in 19F NMR) .

    Advanced Research Questions

    Q. What strategies address conflicting bioactivity data in different studies?

    Discrepancies in biological activity (e.g., kinase inhibition IC50 variability) may arise from differences in substituent positioning or assay conditions. Resolve by:

    • Conducting SAR studies with systematic substituent variations (e.g., electron-withdrawing groups at C-6 enhance activity) .
    • Standardizing assays (e.g., ATP concentration, incubation time) and including positive controls (e.g., staurosporine for kinase assays) .

    Q. How to design experiments to elucidate its mechanism of action in kinase inhibition?

    • Molecular docking : Use software (e.g., AutoDock) to predict binding to kinase active sites (e.g., ATP-binding pocket of EGFR).
    • Enzyme kinetics : Measure Km and Vmax shifts in presence of the compound.
    • Mutagenesis : Validate key residues (e.g., gatekeeper mutations) affecting binding .

    Q. What crystallographic techniques determine its solid-state structure and conformation?

    Single-crystal X-ray diffraction (100 K, Mo-Kα radiation) resolves the pyrazoloquinoline core’s planarity and substituent orientations. Data refinement (R factor <0.06) confirms bond angles (e.g., C-N-C = 117°) and π-π stacking interactions .

    Q. How to resolve contradictions in solubility data across studies?

    • Solvent screening : Test aprotic solvents (DMSO) vs. aqueous buffers (PBS at pH 7.4).
    • Particle size reduction : Use nano-milling or co-solvents (e.g., PEG-400) to enhance dissolution .
    • Temperature effects : Measure solubility at 25°C vs. 37°C to mimic physiological conditions .

    Q. What computational methods predict reactivity and stability under physiological conditions?

    • DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict electrophilic sites.
    • Molecular dynamics (MD) simulations : Assess stability in lipid bilayers or serum proteins .

    Q. How to evaluate its potential as a fluorescent probe for cellular imaging?

    • Photophysical profiling : Measure excitation/emission wavelengths (e.g., λex = 350 nm, λem = 450 nm) and quantum yield.
    • pH-dependent studies : Test fluorescence intensity across pH 2–12 (e.g., enhanced emission in acidic lysosomes) .

    Q. How to assess structure-activity relationships (SAR) for therapeutic applications?

    • Substituent libraries : Synthesize analogs with varied groups (e.g., -OCH3, -CF3) at C-2 and C-6.
    • Biological screening : Test against disease-relevant targets (e.g., cancer cell lines, inflammatory cytokines).
    • Meta-analysis : Compare IC50 values across studies to identify conserved pharmacophores .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.